![molecular formula C16H23N5O3S B2462894 1-({4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1-ethyl-1H-pyrazol-3-yl}sulfonyl)piperidine CAS No. 1261009-54-4](/img/structure/B2462894.png)
1-({4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1-ethyl-1H-pyrazol-3-yl}sulfonyl)piperidine
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Overview
Description
The compound “1-({4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1-ethyl-1H-pyrazol-3-yl}sulfonyl)piperidine” is a complex organic molecule. It contains a piperidine ring which is substituted with a sulfonyl group. This sulfonyl group is further substituted with a 1-ethyl-1H-pyrazol-3-yl group, which itself is substituted at the 4-position with a 3,5-dimethyl-1H-pyrazol-1-yl carbonyl group .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . The ligands were prepared via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine .Molecular Structure Analysis
The structure of the synthesized compound was established on the basis of NMR spectroscopy (1H, 13C), MS data and elemental analysis .Chemical Reactions Analysis
The compound was prepared in high yield, through nucleophilic substitution reaction of the O-tosyl oxazoline derivative . The 1H-NMR spectra of HL acPz and HL acPzMe in CDCl3 suggest the presence of the keto form in solution .Scientific Research Applications
Antileishmanial Activity
Leishmaniasis is a parasitic disease caused by Leishmania species transmitted through sandfly bites. The synthesized compound exhibits potent antileishmanial activity. Specifically, compound 13 demonstrated superior antipromastigote activity (IC50 = 0.018), surpassing standard drugs such as miltefosine and amphotericin B deoxycholate . This compound could serve as a potential pharmacophore for developing safe and effective antileishmanial agents.
Mechanism of Action
Target of Action
Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . Therefore, it’s plausible that this compound may interact with targets related to these diseases.
Mode of Action
A molecular docking study conducted on a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site), characterized by lower binding free energy . This suggests that the compound may interact with its targets in a similar manner, leading to changes in the target’s function.
Biochemical Pathways
Given the potential antileishmanial and antimalarial activities of similar compounds , it’s plausible that this compound may affect pathways related to these diseases.
Pharmacokinetics
The pharmacokinetic properties of a similar compound were found to be commensurate with inhaled dosing by nebulization , suggesting that this compound may have similar properties.
Result of Action
Similar compounds have shown potent antileishmanial and antimalarial activities , suggesting that this compound may have similar effects.
Future Directions
The pyrazole-based ligands can be used as a model for further developments in catalytic processes relating to catecholase activity . The hydrazine-coupled pyrazole derivatives may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .
properties
IUPAC Name |
(3,5-dimethylpyrazol-1-yl)-(1-ethyl-3-piperidin-1-ylsulfonylpyrazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O3S/c1-4-19-11-14(16(22)21-13(3)10-12(2)17-21)15(18-19)25(23,24)20-8-6-5-7-9-20/h10-11H,4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMRLTOFMAUNSLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)S(=O)(=O)N2CCCCC2)C(=O)N3C(=CC(=N3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-({4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1-ethyl-1H-pyrazol-3-yl}sulfonyl)piperidine |
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